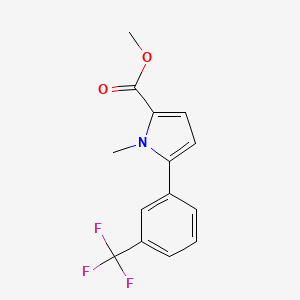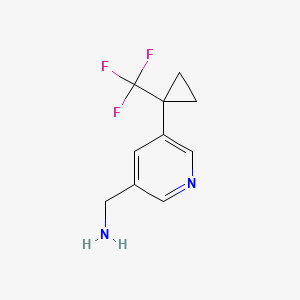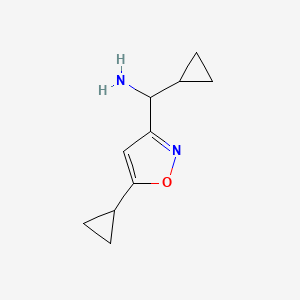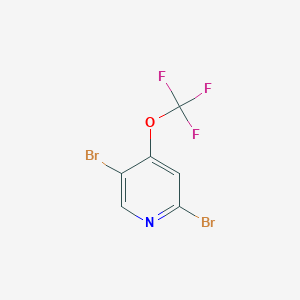![molecular formula C17H16ClN3O4S B14802003 (2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
The synthesis of N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide involves multiple steps. The starting materials typically include 4-chloro-2-methylphenol, which undergoes acetylation to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine to form the hydrazide. The final step involves the reaction of the hydrazide with carbon disulfide and 3-(2-furyl)acrylamide under specific conditions to yield the target compound .
Análisis De Reacciones Químicas
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide can be compared to similar compounds such as:
N-({2-[(4-chloro-3-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-thienyl)acrylamide: This compound has a similar structure but with a thienyl group instead of a furyl group.
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide: This compound has a methoxyphenyl group instead of a furyl group.
The uniqueness of N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H16ClN3O4S |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
(E)-N-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11-9-12(18)4-6-14(11)25-10-16(23)20-21-17(26)19-15(22)7-5-13-3-2-8-24-13/h2-9H,10H2,1H3,(H,20,23)(H2,19,21,22,26)/b7-5+ |
Clave InChI |
CPBVRPSNQGOCKP-FNORWQNLSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC(=O)/C=C/C2=CC=CO2 |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC(=O)C=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)
![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)
![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)

![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)


![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)


![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
